4-Acetylphenyl phenylcarbamate
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Overview
Description
4-Acetylphenyl phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenylcarbamate group attached to a 4-acetylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl phenylcarbamate typically involves the reaction of 4-acetylphenol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Acetylphenol+Phenyl isocyanate→4-Acetylphenyl phenylcarbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Acetylbenzoic acid
Reduction: 4-Hydroxyphenyl phenylcarbamate
Substitution: Various substituted phenylcarbamates depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown antimicrobial activity against various bacterial strains.
Medicine: It is being explored for its potential use in drug development due to its bioactive properties.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetylphenyl phenylcarbamate involves its interaction with specific molecular targets. The phenylcarbamate group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
- 4-Formylphenyl phenylcarbamate
- 4-Hydroxyphenyl phenylcarbamate
- 4-Methoxyphenyl phenylcarbamate
Comparison: 4-Acetylphenyl phenylcarbamate is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to 4-formylphenyl phenylcarbamate, it is less reactive towards nucleophiles but more stable under oxidative conditions. The presence of the acetyl group also enhances its potential as a bioactive compound compared to its hydroxy and methoxy analogs.
Properties
CAS No. |
37070-86-3 |
---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(4-acetylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H13NO3/c1-11(17)12-7-9-14(10-8-12)19-15(18)16-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18) |
InChI Key |
UWCOLNSWZMFWOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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